(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-11(4-3-10-2-1-5-20-10)15-7-9(8-15)16-12(18)6-14-13(16)19/h1-5,9H,6-8H2,(H,14,19)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFUEGNMXVMFOK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 291.32 g/mol
- CAS Number : 1904607-37-9
The structure features a thiophene ring, an azetidine moiety, and an imidazolidine core, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:
- Formation of the Thiophene-Acrylate Linkage : This involves the reaction of thiophene derivatives with acrylate compounds.
- Construction of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Formation of the Imidazolidine Core : This step may involve condensation reactions that yield the final product.
The careful control of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds in this class. For instance, derivatives targeting VEGFR-2 have shown significant anti-proliferative effects against various cancer cell lines:
| Compound | Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| Compound 15 | HT-29 | 0.081 | VEGFR-2 inhibition |
| Compound 15 | A549 | 13.56 | Apoptosis induction |
| Compound 15 | HCT-116 | 17.8 | Cell cycle arrest |
In particular, compound 15 demonstrated a remarkable ability to induce apoptosis in HT-29 cells by increasing BAX levels (4.8-fold) and decreasing Bcl-2 levels (2.8-fold), confirming its role in promoting programmed cell death .
The proposed mechanism of action for (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione involves:
- Target Interaction : Binding to specific biological targets such as VEGFR-2.
- Induction of Apoptosis : Triggering apoptotic pathways through modulation of key proteins involved in cell survival.
- Cell Cycle Arrest : Interfering with cell cycle progression, particularly at the S phase .
Case Studies
Research indicates that compounds with structural similarities exhibit promising biological activities:
- Thiazolidine Derivatives :
- Imidazolidine Derivatives :
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione exhibit significant anticancer properties. For example, studies targeting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown promising anti-proliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 15 | HT-29 | 0.081 | VEGFR-2 inhibition |
| Compound 15 | A549 | 13.56 | Apoptosis induction |
| Compound 15 | HCT-116 | 17.8 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis by modulating key proteins involved in cell survival, such as increasing BAX levels and decreasing Bcl-2 levels.
Antimicrobial Activity
Compounds with similar structures have also demonstrated antimicrobial activities. The imidazolidine derivatives have been studied for their effectiveness against various bacterial strains, with some showing potent inhibitory effects.
Case Studies
Several studies have documented the biological efficacy of compounds related to (E)-3-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)imidazolidine-2,4-dione:
- Thiazolidine Derivatives : Research has shown that thiazolidine derivatives exhibit anti-inflammatory and antimicrobial properties, making them candidates for further development in treating infections.
- Imidazolidine Derivatives : These derivatives have been evaluated for their potential as anti-cancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cell lines.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison of Key Analogs
Critical Analysis of Evidence
- Structural Diversity: and provide the closest analogs, but none directly match the target compound’s imidazolidine-dione core. The azetidine linkage in supports strain-related reactivity discussions.
- Synthesis Gaps: Limited data on the target compound’s exact synthetic route necessitates extrapolation from methods in and .
Q & A
Q. What synthetic strategies are effective for constructing the imidazolidine-2,4-dione core in this compound?
The imidazolidine-2,4-dione (hydantoin) moiety can be synthesized via cyclization of urea derivatives or condensation reactions. A robust method involves reacting substituted hydantoins with aldehydes or ketones in the presence of a base (e.g., piperidine) under reflux conditions. For example, thiophene-containing acryloyl groups can be introduced via a Michael addition or nucleophilic acyl substitution . Key steps include:
Q. How can the stereochemistry of the azetidine ring be confirmed during synthesis?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities. Using SHELX software (e.g., SHELXL for refinement), the azetidine ring’s puckering parameters and substituent orientations can be determined. For non-crystalline samples, NOESY NMR can identify spatial proximities between azetidine protons and adjacent groups .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-MS : To assess purity (>95%) and detect degradation products under stress conditions (e.g., heat, light).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for acryloyl moieties prone to polymerization.
- Dynamic Light Scattering (DLS) : Monitors aggregation in solution, which may affect bioavailability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced CNS permeability?
Molecular docking (e.g., AutoDock Vina) against blood-brain barrier (BBB) transporters (e.g., P-glycoprotein) predicts passive diffusion and active efflux. Key parameters:
Q. What experimental approaches resolve contradictions in biological activity data across assays?
Discrepancies in IC values (e.g., enzyme vs. cell-based assays) may arise from off-target effects or metabolic instability. Mitigation strategies include:
Q. How can enantioselective synthesis of the azetidine moiety be achieved?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydroamination) enable enantioselective azetidine formation. For example:
Q. What crystallization conditions yield high-quality single crystals for X-ray studies?
Slow vapor diffusion (e.g., hexane into DCM solution) at 4°C promotes ordered packing. Additives like ethyl acetate reduce solvent inclusion. For SHELXL refinement:
Q. How does the thiophene acryloyl group influence photochemical reactivity?
UV-Vis spectroscopy (λ ~320 nm) and time-resolved fluorescence reveal π→π* transitions in the thiophene-acryloyl system. Photoisomerization (E/Z) can be quantified via NMR integration of vinyl protons under UV irradiation. Protective measures (e.g., amber vials) prevent unwanted photodegradation during storage .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
